N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide
Description
“N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide” is a synthetic ethanediamide derivative characterized by a trifluoromethylphenyl group and a cyclohexenylethyl substituent. The compound’s structure features an oxalamide backbone (ethanediamide) with two distinct substituents:
- N-terminal: A 4-(trifluoromethyl)phenyl group, contributing enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl moiety.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c18-17(19,20)13-6-8-14(9-7-13)22-16(24)15(23)21-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGWMPQADWLXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of cyclohexene with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with a trifluoromethyl-substituted phenylamine under suitable conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the scalability and cost-effectiveness of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The cyclohexene ring and trifluoromethyl-substituted phenyl group may interact with enzymes or receptors, modulating their activity. The ethyl chain can influence the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and functional properties of “N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide” with structurally related ethanediamides and phthalimide derivatives:
Key Comparative Insights:
Structural Complexity :
- The indole-piperidinyl derivative (474.53 g/mol) has greater structural complexity compared to the cyclohexenylethyl analog (376.39 g/mol), likely influencing binding specificity and solubility .
- The trifluoromethylphenyl group is conserved across ethanediamides, enhancing hydrophobicity and resistance to oxidative metabolism.
Functional Roles :
- Phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) are primarily utilized as polymer precursors, whereas ethanediamides are explored for both material science and bioactivity .
- The cyclohexenylethyl group may confer rigidity compared to the flexible piperidinyl chain in the indole derivative, impacting conformational dynamics in target interactions.
Synthetic Challenges :
- The synthesis of ethanediamides often requires precise coupling of diamide linkages, contrasting with phthalimides, which rely on anhydride ring-opening reactions .
Research Findings and Limitations
- Gaps in Data: No direct experimental data (e.g., crystallographic, thermodynamic) for “N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide” are available in the provided sources. Comparisons rely on analog extrapolation.
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound with a complex structure that incorporates a cyclohexene ring, an ethyl chain, and a trifluoromethyl-substituted phenyl group. This unique configuration suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and data sources.
Chemical Structure and Properties
The molecular formula of this compound is C17H19F3N2O2, with a molecular weight of 336.34 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and stability, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19F3N2O2 |
| Molecular Weight | 336.34 g/mol |
| CAS Number | 920393-74-4 |
| IUPAC Name | N'-[2-(cyclohexen-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The cyclohexene moiety may facilitate binding to hydrophobic pockets in proteins, while the trifluoromethyl group can enhance binding affinity due to its electron-withdrawing nature.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer or inflammation.
- Receptor Modulation : It might act as an agonist or antagonist at various receptors, influencing signaling pathways associated with cell proliferation or apoptosis.
Biological Activity Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound.
Case Study 1: Anticancer Activity
A study on related compounds indicated that trifluoromethyl-substituted phenyl groups enhance anticancer activity by modulating the activity of kinases involved in cancer progression. The presence of the cyclohexene structure may also contribute to this effect by altering the compound's conformation and interaction profile with target proteins.
Case Study 2: Anti-inflammatory Properties
Research has shown that compounds with similar structural motifs exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism often involves blocking specific signaling pathways such as NF-kB and MAPK, which are crucial in inflammation.
Toxicological Profile
Understanding the safety and toxicity of this compound is essential for its development as a therapeutic agent.
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity | Moderate (H302 - Harmful if swallowed) |
| Skin Irritation | Yes (H315 - Causes skin irritation) |
| Eye Damage | Yes (H318 - Causes serious eye damage) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
